Bis(4-methylphenyl)chlorophosphine

Catalog No.
S1510943
CAS No.
1019-71-2
M.F
C14H14ClP
M. Wt
248.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methylphenyl)chlorophosphine

CAS Number

1019-71-2

Product Name

Bis(4-methylphenyl)chlorophosphine

IUPAC Name

chloro-bis(4-methylphenyl)phosphane

Molecular Formula

C14H14ClP

Molecular Weight

248.69 g/mol

InChI

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

BJBXRRHIBSXGLF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl

Ligand in Transition Metal Catalysis:

Bis(4-methylphenyl)chlorophosphine functions as a versatile ligand in transition-metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon bonds between different organic molecules. The phosphorous atom in the molecule readily binds to transition metals, forming complexes that activate the participating organic molecules for the desired bond formation.

This compound has been shown to be effective in various cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu) using a palladium catalyst.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids (Ar-B(OH)2 or R-B(OH)2) and various electrophiles (E+) using a palladium catalyst.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (R-SnX3) and various electrophiles (E+) using a palladium catalyst.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes (RC≡CH) and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst and a copper co-catalyst.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents (RZnX) and various electrophiles (E+) using a palladium catalyst.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes (R2SiX2) and various electrophiles (E+) using a palladium catalyst.

Bis(4-methylphenyl)chlorophosphine has the molecular formula C14H14ClP and a molecular weight of approximately 248.69 g/mol. It is characterized by the presence of two 4-methylphenyl groups attached to a chlorophosphine moiety. The compound is typically encountered as a colorless to pale yellow liquid and is known for its reactivity, particularly due to the chlorophosphine functional group which can participate in various

Bis(4-methylphenyl)chlorophosphine is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: It is suspected to be harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: Can cause skin and eye irritation [].
  • Air sensitivity: Fumes from the compound can irritate the respiratory system [].

  • Synthesis of Ligands: It serves as a precursor for synthesizing phosphine ligands used in transition metal catalysis. For instance, it can react with palladium catalysts to facilitate carbon-carbon bond formation through cross-coupling reactions .
  • Formation of Complexes: The compound can form complexes with metals such as nickel and palladium, which are essential in catalytic processes .
  • Phosphination Reactions: It can undergo phosphination reactions where it acts as a phosphine source to introduce phosphine functionalities into organic molecules .

Several synthesis methods for bis(4-methylphenyl)chlorophosphine have been reported:

  • Direct Chlorination: One common method involves the chlorination of bis(4-methylphenyl)phosphine using phosphorus trichloride or thionyl chloride under controlled conditions.
  • Phosphorus Halide Reaction: Another approach includes reacting 4-methylphenyl lithium with phosphorus trichloride to yield bis(4-methylphenyl)chlorophosphine as a product .

Bis(4-methylphenyl)chlorophosphine finds applications in various fields:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed reactions for synthesizing complex organic molecules.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
  • Research: It is utilized in proteomics research where phosphines play a role in labeling and detection processes .

Interaction studies involving bis(4-methylphenyl)chlorophosphine focus on its reactivity with transition metals. For example, it has been shown to interact effectively with palladium catalysts in cross-coupling reactions, enhancing the efficiency of these processes. Studies also indicate that the presence of the chlorophosphine group significantly influences the electronic properties of the resulting metal complexes, which can affect their catalytic performance .

Bis(4-methylphenyl)chlorophosphine shares similarities with other chlorophosphines and phosphine ligands. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Bis(4-methoxyphenyl)chlorophosphineC14H15ClO2PContains methoxy groups enhancing solubility
Bis(diphenyl)chlorophosphineC18H18ClPLarger aromatic groups; different sterics
Bis(bicyclo[1.1.1]pentyl)chlorophosphineC12H19ClPUnique bicyclic structure

The primary distinction of bis(4-methylphenyl)chlorophosphine lies in its specific substitution pattern on the aromatic rings, which influences its reactivity and interactions in catalytic processes.

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(4-methylphenyl)chlorophosphine

Dates

Modify: 2023-08-15

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